molecular formula C12H15ClN2O2 B4033469 Methyl 4-(4-chlorophenyl)piperazine-1-carboxylate

Methyl 4-(4-chlorophenyl)piperazine-1-carboxylate

Cat. No.: B4033469
M. Wt: 254.71 g/mol
InChI Key: XDUSLVAHXKMFBK-UHFFFAOYSA-N
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Description

“Methyl 4-(4-chlorophenyl)-1-piperazinecarboxylate” is a chemical compound that has been studied for its potential applications in various fields . It’s a derivative of piperazine, a class of compounds that have been used in the treatment of allergies .


Synthesis Analysis

The synthesis of “methyl 4-(4-chlorophenyl)-1-piperazinecarboxylate” involves several steps. A series of novel ® (-)-1- [ (4-chlorophenyl)phenylmethyl]piperazine derivatives were designed, synthesized, and tested for in vivo anti-allergic activities . The target compounds were designed and synthesized . Part C of levocetirizine was replaced with sulfonamides, Part A was unchanged, and Part B was kept either two or three carbons long .


Molecular Structure Analysis

The molecular structure of “methyl 4-(4-chlorophenyl)-1-piperazinecarboxylate” can be determined using various spectroscopic techniques. The geometrical structure was optimized by density functional theory (DFT) method at B3LYP/6-31G (d, p) as the basic set . The crystal structure was determined, and the refinements were carried out by the full-matrix least-squares on F^2 technique using the SHELX package .


Chemical Reactions Analysis

The chemical reactions involving “methyl 4-(4-chlorophenyl)-1-piperazinecarboxylate” can be complex. The α,β-ethylenic ketones having a leaving group may react with hydrazine derivatives to form pyrazolines which, after removal of the leaving group, provide the desired pyrazoles .


Physical and Chemical Properties Analysis

The physical and chemical properties of “methyl 4-(4-chlorophenyl)-1-piperazinecarboxylate” can be determined using various methods. The molecular weight of the compound is 196.63 g/mol . The compound has a XLogP3 value of 3.2, indicating its lipophilicity .

Scientific Research Applications

Antimicrobial Activity

Research by Bektaş et al. (2010) involved synthesizing derivatives of 1,2,4-triazole and evaluating their antimicrobial activities. The study found that certain synthesized compounds exhibited good or moderate activities against microorganisms, indicating the potential antimicrobial applications of derivatives of methyl 4-(4-chlorophenyl)-1-piperazinecarboxylate (Bektaş et al., 2010).

Anticancer Activity

The compound has been studied for its anticancer properties. Jiang et al. (2007) explored the metabolism of a novel compound with significant in vivo and in vitro anticancer activity, leading to the identification of multiple metabolites that could contribute to its therapeutic effects (Jiang et al., 2007).

Receptor Agonism and Antagonism

Naylor et al. (1993) described the synthesis of kappa-opioid receptor agonists, highlighting compounds with potent agonist activity, which underscores the relevance of methyl 4-(4-chlorophenyl)-1-piperazinecarboxylate derivatives in developing new pharmacological agents (Naylor et al., 1993).

Antifungal and Anticonvulsant Activities

Further studies indicate the potential of methyl 4-(4-chlorophenyl)-1-piperazinecarboxylate derivatives in treating fungal infections and seizures. Aytemi̇r et al. (2004) synthesized 3‐hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one derivatives, including substituted piperazine derivatives, and evaluated their anticonvulsant and antimicrobial activities, finding some compounds with promising activities (Aytemi̇r et al., 2004).

Future Directions

The future directions of research on “methyl 4-(4-chlorophenyl)-1-piperazinecarboxylate” could involve further exploration of its potential applications in various fields. Due to biological and medicinal properties of pyranopyrazoles, synthesis of these bioactive heterocycles has attracted the interest of medicinal and organic chemists . This compound could have potential application as NLO material .

Properties

IUPAC Name

methyl 4-(4-chlorophenyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c1-17-12(16)15-8-6-14(7-9-15)11-4-2-10(13)3-5-11/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUSLVAHXKMFBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCN(CC1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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